molecular formula C10H13NO3 B12992086 1-(3-Methoxypropyl)-2-nitrobenzene

1-(3-Methoxypropyl)-2-nitrobenzene

Cat. No.: B12992086
M. Wt: 195.21 g/mol
InChI Key: WLOCVDBTIFBUJZ-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-2-nitrobenzene: is an organic compound with the molecular formula C10H13NO3 It consists of a benzene ring substituted with a nitro group at the second position and a 3-methoxypropyl group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Methoxypropyl)-2-nitrobenzene can be synthesized through a multi-step process involving the nitration of a suitable benzene derivative followed by the introduction of the 3-methoxypropyl group. One common method involves the nitration of benzene to form nitrobenzene, which is then subjected to a Friedel-Crafts alkylation reaction using 3-methoxypropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and alkylation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxypropyl)-2-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as halides, amines, or thiols.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed:

    Reduction: 1-(3-Aminopropyl)-2-nitrobenzene.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives such as nitroso or nitro compounds.

Scientific Research Applications

1-(3-Methoxypropyl)-2-nitrobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-2-nitrobenzene depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the methoxypropyl group can influence the compound’s solubility and reactivity. The molecular targets and pathways involved vary based on the specific application and the chemical environment.

Comparison with Similar Compounds

    1-(3-Methoxypropyl)-4-nitrobenzene: Similar structure but with the nitro group at the fourth position.

    1-(3-Methoxypropyl)-2-aminobenzene: Similar structure but with an amino group instead of a nitro group.

    1-(3-Methoxypropyl)-2-chlorobenzene: Similar structure but with a chloro group instead of a nitro group.

Uniqueness: 1-(3-Methoxypropyl)-2-nitrobenzene is unique due to the specific positioning of the nitro and methoxypropyl groups, which influence its reactivity and potential applications. The combination of these functional groups provides distinct chemical properties that can be leveraged in various scientific and industrial contexts.

Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

1-(3-methoxypropyl)-2-nitrobenzene

InChI

InChI=1S/C10H13NO3/c1-14-8-4-6-9-5-2-3-7-10(9)11(12)13/h2-3,5,7H,4,6,8H2,1H3

InChI Key

WLOCVDBTIFBUJZ-UHFFFAOYSA-N

Canonical SMILES

COCCCC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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